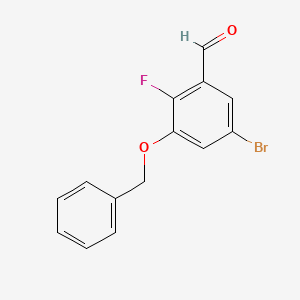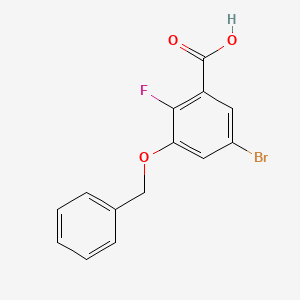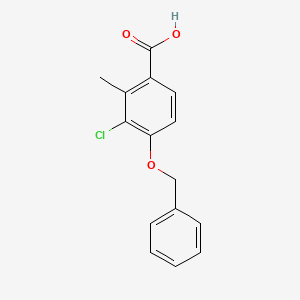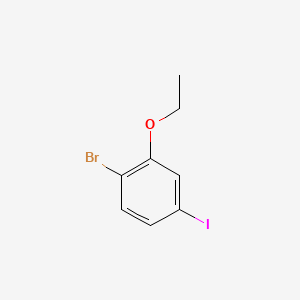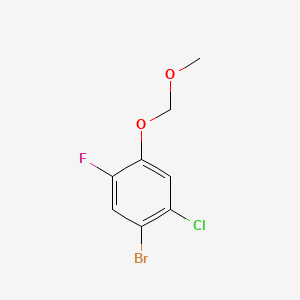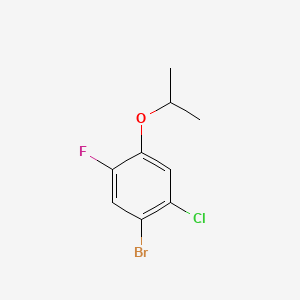
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is a chemical compound with the CAS Number: 2586126-95-4 . It has a molecular weight of 267.52 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and isopropoxy groups on the benzene ring. Physical And Chemical Properties Analysis
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is a liquid . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results .Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is not specified in the search results. The mechanism of action generally refers to how a compound interacts with a biological system, which is not applicable for this compound as it’s not a drug or a biologically active compound .
Safety and Hazards
The safety information for 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQSQJTPUBHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

